3-phenyl-2H-imidazo[4,5-d]triazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89608-62-8 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-phenyl-5H-imidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(12-6-11-8)13-14-15(10)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
COOFMTJQLGQFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=CN3)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 3 Phenyl 2h Imidazo 4,5 D Triazin 4 One and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections of the Imidazo[4,5-d]triazinone Core
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the imidazo[4,5-d]triazinone core, several strategic disconnections can be envisioned. The most common approach involves disconnecting the fused system at the bonds forming the triazinone ring, leading back to a functionalized imidazole (B134444) precursor.
A primary disconnection strategy breaks the N-N and C-N bonds of the triazine ring. This leads to an ortho-amino-carboxamide-functionalized imidazole. This intermediate can be conceptually formed from a 4,5-diaminoimidazole derivative, which is a common starting point for building fused imidazole systems. The phenyl group at the 3-position of the triazine ring suggests the introduction of a phenyl-containing reagent at a late stage of the synthesis, or its presence on one of the key precursors.
Another viable retrosynthetic pathway involves disconnecting the imidazole ring from a pre-formed triazine structure. This is generally a less common approach due to the potential for multiple reactive sites on the triazine ring, which can lead to issues with regioselectivity.
These disconnections guide the forward synthesis, highlighting the key intermediates and reactions required to assemble the target molecule. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Conventional and Advanced Synthetic Approaches for Imidazo[4,5-d]triazinone Ring Systems
The synthesis of fused heterocyclic systems has evolved from classical multi-step methods to more advanced and efficient strategies. rsc.org
Conventional approaches to the imidazo[4,5-d]triazinone ring system typically involve multi-step sequences. These protocols offer precise control over the introduction of substituents at various positions of the heterocyclic core.
A general multi-step synthesis begins with the construction of a substituted imidazole ring. nih.gov For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of benzyl, aldehydes, and anilines in the presence of ammonium (B1175870) acetate. nih.gov Following the formation of the imidazole core, subsequent steps focus on building the fused triazine ring. This often involves the introduction of amino and cyano or carboxylate groups at the 4 and 5 positions of the imidazole ring. These functionalized imidazoles then undergo cyclization reactions to form the triazinone ring.
A study on the synthesis of related imidazo[4,5-e] rsc.orgcapes.gov.brthiazino[2,3-c] nih.govrsc.orgmdpi.comtriazines demonstrated that varying the solvent, the amount of potassium hydroxide (B78521) (KOH), reaction time, and temperature were crucial for optimizing the formation of the final products. nih.govsemanticscholar.org For instance, increasing the amount of KOH and the reaction time led to higher yields of the potassium salts of the target compounds even at room temperature. nih.govsemanticscholar.org
Table 1: Example of Multi-Step Synthesis Optimization for a Fused Imidazo-Triazine System
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1. Imidazole Formation | Benzil, Aldehyde, Aniline, Ammonium Acetate | Fe3O4@SiO2/BNC catalyst, solvent-free | High |
| 2. Functionalization | Substituted Imidazole, Nitrating Agent | H2SO4/HNO3 | Moderate |
| 3. Reduction | Nitro-imidazole | Catalytic Hydrogenation (e.g., Pd/C) | High |
Note: This table is a generalized representation based on common multi-step synthetic strategies for similar heterocyclic systems.
For the synthesis of imidazo[4,5-d]triazinone analogues, one-pot strategies can be designed by combining the formation of the imidazole ring and the subsequent cyclization to form the triazine ring in a single process. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the assembly of complex molecules from three or more starting materials in a single step. mdpi.com
Precursor Synthesis and Cyclization Strategies for the 3-phenyl-2H-imidazo[4,5-d]triazin-4-one Structure
The specific synthesis of this compound relies on the careful preparation of key precursors and the strategic implementation of cyclization reactions.
The synthesis of appropriately functionalized imidazole precursors is a cornerstone of building the target molecule. A common starting point is the synthesis of a 4,5-dicyanoimidazole (B129182) or a 4-amino-5-carboxamidoimidazole. These functional groups serve as handles for the subsequent construction of the triazine ring. There are numerous established methods for the synthesis of substituted imidazoles. nih.gov
Alternatively, a functionalized triazine can be prepared first. For example, the cyclotrimerization of nitriles can yield substituted 1,3,5-triazines. chim.it However, for the specific target molecule, building the triazine ring onto an existing imidazole core is the more common and controlled approach. The synthesis of diamino-substituted azolo[1,5-a] rsc.orgcapes.gov.brnih.govtriazines has been achieved through the ring closure reaction of an azolylguanidine with trichloroacetonitrile. mdpi.com
The final and often most critical step in the synthesis is the ring-closing reaction to form the fused imidazo[4,5-d]triazinone system. The choice of cyclization strategy depends on the functional groups present on the imidazole precursor.
If starting from a 4-amino-5-carboxamidoimidazole, cyclization can be achieved by reaction with a suitable one-carbon synthon. For the introduction of the phenyl group at the N-3 position and the carbonyl group at the C-4 position of the triazine ring, a reaction with phenyl isocyanate or a related reagent is a plausible route.
Another common strategy involves the diazotization of a 4,5-diaminoimidazole followed by an intramolecular cyclization. This method is widely used for the formation of fused triazine rings. For instance, refluxing 1,2,4-triazine-6-carboximidamides in dimethylformamide (DMF) has been shown to lead to cyclization and the formation of a new fused triazine ring system. nih.gov
Base-induced rearrangements can also be employed to construct the desired heterocyclic core. In some cases, a skeletal rearrangement of a related fused system can lead to the formation of the thermodynamically more stable imidazo-triazine product. nih.govbeilstein-journals.org For example, the treatment of certain imidazo[4,5-e]thiazolo[3,2-b]triazines with a base can induce a rearrangement to the isomeric imidazo[4,5-e]thiazolo[2,3-c]triazines. nih.govbeilstein-journals.org A similar principle could be applied to construct the imidazo[4,5-d]triazinone core from a suitable precursor.
Table 2: Common Ring-Closing Reactions for Fused Heterocycles
| Precursor | Reagent/Condition | Fused Ring Formed | Reference |
|---|---|---|---|
| ortho-Diamino Heterocycle | Aldehydes, TMSCl, DMF | Fused Imidazole | organic-chemistry.org |
| N-propargylamines | Ketenimines, Ag catalyst | Substituted Imidazole | rsc.org |
| Imidazo[4,5-e]thiazolo[2,3-c] nih.govrsc.orgmdpi.comtriazin-ylidene)acetic acid esters | KOH, Methanol | Imidazo[4,5-e] rsc.orgcapes.gov.brthiazino[2,3-c] nih.govrsc.orgmdpi.comtriazines | nih.gov |
| 1,2-Diaza-1,3-dienes and Hexahydro-1,3,5-triazines | ZnCl2 catalyst | Imidazolidine | acs.org |
Proposed Reaction Mechanisms and Investigation of Intermediate Formation
The formation of the imidazo[4,5-d]triazinone core, like its various isomers, is generally proposed to proceed through a cyclocondensation reaction. The specific pathway and the stability of intermediates can be influenced by the nature of the starting materials, the presence of catalysts, and the reaction conditions.
For analogous fused systems like imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, the mechanism often involves an initial Michael-type addition followed by an intramolecular cyclization. researchgate.netnih.gov In a typical sequence leading to a related thiazolo-triazine system, an imidazotriazinethione reacts with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD). This reaction yields a Michael addition product, which serves as a key intermediate. This intermediate then undergoes a cyclization involving a nitrogen atom from the triazine precursor to form the final fused ring system. beilstein-journals.org
Investigations into these reactions have also revealed the potential for skeletal rearrangements and the formation of ring-opened intermediates, particularly under basic conditions. For instance, studies on the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netnih.govbeilstein-journals.orgtriazines have shown that the reaction can proceed through a cascade of hydrolysis and skeletal rearrangement. nih.govresearchgate.netnih.gov Monitoring of such reactions by 1H NMR has provided evidence for the formation of ring-opened intermediates before the final, more stable heterocyclic system is formed. nih.gov Some transformations are understood to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlighting the dynamic nature of these heterocyclic systems under certain conditions. nih.govresearchgate.net In one proposed pathway, the redistribution of electron density following protonation can lead to the cleavage of a C–N bond within the triazine ring, facilitating rearrangement. beilstein-journals.orgresearchgate.net
While these examples pertain to related isomeric and analogous systems, they provide a foundational model for understanding the potential mechanistic pathways toward this compound. The synthesis would likely involve the cyclization of a suitably functionalized imidazole precursor containing a side chain that can react with a nitrogen atom of the imidazole ring to form the triazine ring. The isolation or spectroscopic detection of acyclic or partially cyclized intermediates would be key to confirming the precise mechanistic route.
Elucidation of Reaction Pathway Energetics and Transition States
A complete mechanistic understanding requires the characterization of the potential energy surface of the reaction, including the energetics of intermediates and the structure of transition states. Currently, detailed experimental or computational studies on the reaction pathway energetics for the synthesis of this compound are not extensively available in the public domain.
Such investigations would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathway. These computational studies are invaluable for:
Mapping the Potential Energy Surface: Calculating the relative energies of reactants, intermediates, transition states, and products.
Visualizing Transition State Structures: Understanding the geometry of atoms at the peak of the energy barrier provides insight into the bond-forming and bond-breaking processes.
Evaluating Competing Pathways: When multiple products can be formed, such as regioisomers, computational analysis can predict which pathway is energetically more favorable under given conditions.
For example, in the regioselective synthesis of related imidazo[5,1-c] researchgate.netnih.govbeilstein-journals.orgtriazine-3,6-dione derivatives, it was observed that cyclization occurs exclusively via an N5–C5 ring fusion, while the alternative N1–C2 cyclization pathway is not favored. nih.gov A computational study could elucidate the energy barriers associated with both potential cyclization transition states, thereby providing a quantitative explanation for the observed regioselectivity. The absence of such specific studies for the this compound system represents an area ripe for future research.
Regioselectivity and Diastereoselectivity in Imidazo[4,5-d]triazinone Synthesis
Regioselectivity
Regioselectivity is a critical consideration in the synthesis of asymmetric fused heterocycles like imidazo[4,5-d]triazinones, as multiple isomers can potentially form depending on which nitrogen atom participates in the ring-closing step. The synthesis of the isomeric imidazo[4,5-e]thiazolo[3,2-b]triazines and imidazo[4,5-e]thiazolo[2,3-c]triazines serves as an excellent case study for the factors governing regioselectivity. beilstein-journals.org
The reaction of imidazo[4,5-e] researchgate.netnih.govbeilstein-journals.orgtriazine-3-thiones with diethyl acetylenedicarboxylate (DEAD) can lead to two different regioisomers. The outcome is highly dependent on the reaction conditions, particularly the solvent, and the nature of the substituents on the imidazole ring. beilstein-journals.org For instance, the reaction of 5,7-dimethylimidazo[4,5-e]triazine-3-thione with DEAD in alcoholic solvents shows moderate regioselectivity, with the imidazo[4,5-e]thiazolo[2,3-c]triazine isomer predominating. However, changing the solvent to acetic acid reverses the regioselectivity, favoring the formation of the linear imidazo[4,5-e]thiazolo[3,2-b]triazine isomer. beilstein-journals.org Phenyl substituents on the starting material also exert a strong directing effect, leading to high selectivity for the linear isomer even in alcoholic solvents. beilstein-journals.org
These findings highlight that both electronic effects from substituents and specific solvent interactions with intermediates or transition states play a crucial role in directing the cyclization.
| Entry | Substrate | Solvent | Ratio of Isomers (Linear:Angular) | Total Yield (%) |
|---|---|---|---|---|
| 1 | 5,7-dimethyl... | MeOH | 38:62 | 80 |
| 2 | 5,7-dimethyl... | 95% EtOH | 30:70 | 72 |
| 3 | 5,7-dimethyl... | AcOH | 83:17 | 72 |
| 4 | 5,7-diethyl... | MeOH | 54:46 | 68 |
| 5 | 5,7-diethyl... | AcOH | 66:34 | 71 |
| 6 | ...R3 = Ph | MeOH | 97:3 | 81 |
| 7 | ...R3 = Ph | 95% EtOH | 100:0 | 68 |
Table based on data for the reaction of imidazo[4,5-e] researchgate.netnih.govbeilstein-journals.orgtriazin-3-thiones with DEAD, illustrating the effect of solvent and substituents on regioselectivity. beilstein-journals.org "Linear" refers to the imidazo[4,5-e]thiazolo[3,2-b]triazine isomer and "Angular" refers to the imidazo[4,5-e]thiazolo[2,3-c]triazine isomer.
Diastereoselectivity
Diastereoselectivity becomes a relevant topic when a reaction can produce multiple stereoisomers that are not mirror images of each other. This typically occurs in reactions that create two or more new stereocenters.
In the context of synthesizing the aromatic, planar ring system of this compound from achiral precursors, the formation of stereocenters on the core heterocyclic structure does not occur. Therefore, diastereoselectivity is generally not a factor in the primary synthesis of the aromatic core itself. However, if the synthesis involves the formation of a reduced, non-aromatic analogue (e.g., a dihydro- or tetrahydroimidazo[4,5-d]triazinone) or if chiral centers are present in the substituents of the starting materials, then controlling the diastereoselectivity of the reaction would be a critical synthetic challenge. For the synthesis of the parent aromatic compound, the focus remains on controlling regioselectivity and reaction yield.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Phenyl 2h Imidazo 4,5 D Triazin 4 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-phenyl-2H-imidazo[4,5-d]triazin-4-one derivatives in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirmation of the core structure and substitution patterns.
The ¹H NMR spectrum of a this compound derivative is expected to show distinct signals corresponding to the protons of the fused heterocyclic system and the phenyl substituent. In a typical solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is anticipated in the downfield region, often above δ 12.0 ppm.
The protons of the phenyl group typically appear as a set of multiplets between δ 7.40 and δ 8.20 ppm. The exact chemical shifts and coupling patterns depend on the substitution on the phenyl ring, but for the unsubstituted phenyl group, the ortho-protons are generally found further downfield than the meta- and para-protons due to the electronic effects of the heterocyclic system. The sole proton on the imidazole portion of the fused ring (C7-H) is expected to be a singlet in the aromatic region, likely deshielded by the adjacent nitrogen atoms. In related imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazine systems, analogous bridging protons have been observed at chemical shifts ranging from δ 5.59 to δ 6.23 ppm, though the electronic environment in the target compound is expected to shift this signal further downfield. researchgate.netnih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H (imidazole) | > 12.0 | br s | N/A |
| C-H (imidazole) | > 8.0 | s | N/A |
| Phenyl (ortho-H) | 7.90 - 8.20 | m (or dd) | ~ 7-8 (ortho), ~ 1-2 (meta) |
| Phenyl (meta/para-H) | 7.40 - 7.80 | m | ~ 7-8 (ortho), ~ 7-8 (meta) |
The ¹³C NMR spectrum provides critical information about the carbon framework. The carbonyl carbon (C4) of the triazinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 155-165 ppm. researchgate.net The quaternary carbons at the ring junctions and the carbon bearing the phenyl group (C3) would also appear in the downfield region of the spectrum. Phenyl ring carbons typically appear between δ 120 and δ 135 ppm, with the ipso-carbon showing a distinct shift from the protonated carbons. nih.gov The carbons of the fused imidazole ring are also expected in this aromatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
|---|---|
| C=O (C4) | 155 - 165 |
| Heterocyclic Quaternary Carbons | 140 - 155 |
| Phenyl (ipso-C) | 130 - 135 |
| Phenyl (ortho, meta, para-C) | 120 - 130 |
| Heterocyclic CH | 115 - 125 |
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra of this compound derivatives. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. It would be primarily used to confirm the connectivity of the ortho, meta, and para protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons in both the phenyl ring and the heterocyclic core.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this class of molecules. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:
The N-H proton to adjacent quaternary and protonated carbons, helping to place it within the imidazole ring.
The ortho-protons of the phenyl ring to the C3 carbon of the triazine ring, confirming the point of attachment.
The imidazole C-H proton to the quaternary ring junction carbons, which is essential for assembling the fused ring system.
Protons to the carbonyl carbon (C4), confirming its assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity. It could be used to confirm the relative orientation of substituents in more complex derivatives.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, C=N, and aromatic C-H/C=C bonds. The presence of a sharp, medium-intensity band around 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. A strong, sharp absorption band, typically between 1650 and 1700 cm⁻¹, is expected for the C=O stretching (amide I band) of the triazinone moiety. mdpi.com The region from 1450 to 1600 cm⁻¹ will contain multiple bands corresponding to the C=N and C=C stretching vibrations within the fused heterocyclic and phenyl rings. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H stretch | 3100 - 3300 | Medium, Sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=O stretch (Amide I) | 1650 - 1700 | Strong, Sharp |
| C=N and C=C stretch (ring vibrations) | 1450 - 1600 | Multiple, Medium to Strong |
| Aromatic C-H bend (out-of-plane) | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₇N₅O, MW = 213.2 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺• or protonated molecule [M+H]⁺ at m/z 213 or 214, respectively. mdpi.com The fragmentation pathway of fused nitrogen heterocycles is often characterized by the loss of small, stable neutral molecules. A characteristic fragmentation for a triazine ring is the elimination of a molecule of nitrogen (N₂, 28 Da). nih.gov This would lead to a significant fragment ion at m/z 185. Subsequent loss of carbon monoxide (CO, 28 Da) from the lactam moiety could produce a fragment at m/z 157. Further fragmentation would likely involve the phenyl group, such as the loss of the phenyl radical (C₆H₅•, 77 Da) or cleavage of the phenyl ring itself.
| m/z | Proposed Fragment | Proposed Neutral Loss |
|---|---|---|
| 213 | [C₁₀H₇N₅O]⁺• (Molecular Ion) | - |
| 185 | [C₁₀H₇N₃O]⁺• | N₂ |
| 157 | [C₉H₇N₃]⁺• | CO |
| 136 | [C₆H₅N₅]⁺• | C₄H₂O |
| 77 | [C₆H₅]⁺ | C₄H₂N₅O |
Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the absolute molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, the fused imidazo-triazine core is expected to be nearly planar. researchgate.net The phenyl ring will be twisted out of the plane of the heterocyclic system due to steric hindrance, with a significant dihedral angle between the two ring systems. In similar fused heterocyclic structures, this angle can range from 12° to over 80°, depending on the specific rings involved. mdpi.com
| Parameter | Expected Value | Reference Feature |
|---|---|---|
| C=O Bond Length | ~ 1.22 - 1.25 Å | Amide carbonyl |
| C-N (amide/ring) Bond Length | ~ 1.35 - 1.40 Å | Partial double bond character |
| C=N (ring) Bond Length | ~ 1.30 - 1.34 Å | Imine/heteroaromatic character |
| Phenyl C-C Bond Length | ~ 1.38 - 1.40 Å | Aromatic character |
| Phenyl-Heterocycle Dihedral Angle | 15° - 60° | Steric repulsion |
| Intermolecular Interactions | N-H···O or N-H···N H-bonds; π-π stacking | Crystal packing forces |
Correlation of Spectroscopic Data with Quantum Chemical Calculations for Structural Validation
In the structural elucidation of complex heterocyclic molecules such as this compound and its derivatives, the integration of experimental spectroscopic data with theoretical quantum chemical calculations provides a powerful tool for unambiguous structural validation. This correlative approach has become a standard methodology in modern chemical research, offering deep insights into the electronic and geometric properties of molecules. By comparing experimentally obtained spectra—nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)—with those predicted by computational models, researchers can gain a high degree of confidence in the proposed molecular structures.
The foundational principle of this method lies in the ability of quantum chemical calculations, particularly Density Functional Theory (DFT), to predict the spectroscopic properties of a molecule with a given three-dimensional arrangement of atoms. Should the calculated spectroscopic data show a strong correlation with the experimental data, the proposed structure is considered validated. Discrepancies, on the other hand, may suggest that the actual structure is different from the one hypothesized, prompting further investigation.
Quantum Chemical Models and Basis Sets
The accuracy of theoretical calculations is highly dependent on the chosen computational model and basis set. For organic molecules like imidazo[4,5-d]triazin-4-one derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely employed and reliable choice within the DFT framework. scielo.org.zanih.gov This functional effectively balances computational cost and accuracy for predicting molecular geometries and spectroscopic properties.
The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for their robustness in describing the electronic environment of atoms in medium-sized organic molecules. nih.govresearchgate.net The inclusion of diffuse functions ("++") and polarization functions ("d,p") is important for accurately modeling systems with heteroatoms and delocalized electrons, which are characteristic features of the imidazo[4,5-d]triazin-4-one core.
The typical workflow involves an initial geometry optimization of the proposed molecular structure using the selected DFT method and basis set. This process finds the lowest energy conformation of the molecule. Subsequent calculations on this optimized geometry are then performed to predict the NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis).
Correlation of NMR Spectra
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts serves as a stringent test of the proposed structure. Theoretical chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
A strong linear correlation between the experimental and calculated chemical shifts is a key indicator of a correct structural assignment. While a perfect one-to-one match is not expected due to the inherent approximations in theoretical models and environmental effects in the experimental setup (like solvent interactions), the trend and ordering of the chemical shifts should be consistent.
For a hypothetical derivative of this compound, a data table comparing the experimental and calculated chemical shifts would be constructed, similar to the example below for a related imidazo[1,2-a]pyrimidine (B1208166) derivative. nih.gov
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for an Analogous Heterocyclic System
| Atom | Experimental ¹H NMR | Calculated ¹H NMR | Atom | Experimental ¹³C NMR | Calculated ¹³C NMR |
|---|---|---|---|---|---|
| H-imine | 8.88 | 9.06 | C-imine | 155.89 | 151.15 |
| H-pyrimidine | 8.63 | 8.91 | C-pyrimidine | 150.18 | 153.52 |
| H-pyrimidine | 8.54 | 8.54 | C-pyrimidine | 131.09 | 136.01 |
| H-pyrimidine | 6.92 | 7.06 | C-pyrimidine | 108.88 | 113.28 |
| H-phenyl | 7.95 | 8.22 | C-phenyl | 134.13 | 142.39 |
| H-phenyl | 7.82 | 8.08 | C-phenyl | 129.01 | 134.53 |
| H-phenyl | 7.42 | 7.83 | C-phenyl | 128.59 | 135.59 |
Note: Data is illustrative and based on a structurally similar compound reported in the literature. nih.gov
Correlation of FT-IR Spectra
Infrared spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with considerable accuracy. However, calculated frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation used in the calculations and the neglect of anharmonicity. To account for this, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).
The correlation involves matching the major experimental absorption bands to the calculated vibrational modes. This is particularly useful for identifying characteristic functional group frequencies, such as the C=O stretch of the triazinone ring, C=N stretches within the fused ring system, and the various C-H bending and stretching modes of the phenyl and imidazo (B10784944) rings. A potential energy distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes of the molecule.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Heterocyclic System
| Vibrational Mode | Experimental FT-IR | Calculated FT-IR (Scaled) |
|---|---|---|
| Aromatic C-H stretch | 3108 - 3067 | 3119 - 3031 |
| Imine C-H stretch | - | 2955 |
| C=N stretch | 1642 | 1650 |
| Aromatic C=C stretch | 1590 | 1585 |
| C-N stretch | 1350 | 1360 |
| C-H in-plane bend | 1150 | 1155 |
Note: Data is illustrative and based on a structurally similar compound reported in the literature. scielo.org.zanih.gov
Correlation of UV-Vis Spectra
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra. mdpi.commdpi.com The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
By comparing the calculated λmax values with the experimental spectrum, one can validate the electronic structure of the conjugated system. This is particularly relevant for the this compound core, which is expected to have significant π-conjugation. The analysis often includes an examination of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Modification Strategies for 3 Phenyl 2h Imidazo 4,5 D Triazin 4 One Derivatives
Rational Design Principles for Modulating Imidazo[4,5-d]triazinone Activity
Rational drug design for imidazo[4,5-d]triazinone derivatives is centered on the strategic modification of the core scaffold to enhance interactions with a specific biological target. This process begins with the identification of a "hit" compound, often through high-throughput screening, which then serves as a template for optimization. The design principles for modulating the activity of these compounds involve a multi-faceted approach.
Key strategies include:
Target-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools such as molecular docking can be employed. This allows for the in-silico prediction of how different derivatives of the 3-phenyl-2H-imidazo[4,5-d]triazin-4-one core might bind to the target's active site. Modifications are then designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and minimize unfavorable steric clashes.
Ligand-Based Design: In the absence of a known target structure, the design process relies on the known active ligands. A pharmacophore model can be developed, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New derivatives are then designed to fit this pharmacophoric model.
Substituent-Group Optimization: A systematic exploration of different substituents on the phenyl ring and the imidazo[4,5-d]triazinone core is a fundamental principle. The goal is to probe the steric, electronic, and lipophilic requirements of the target's binding site. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity.
Synthetic Approaches for Diverse Functionalization of the Imidazo[4,5-d]triazinone Core
The ability to synthesize a wide array of derivatives is fundamental to conducting comprehensive SAR studies. The functionalization of the this compound core can be achieved through various synthetic strategies that allow for the introduction of diverse chemical moieties.
The general synthetic strategy often begins with the construction of the fused imidazole (B134444) ring, followed by the formation of the triazinone ring. For instance, a common approach involves the use of a substituted diaminopyrimidine as a precursor. The synthesis of novel 3H-imidazo[4,5-d]triazin-4(7H)-one derivatives, a related scaffold, has been achieved through a multi-step process starting from the construction of an imidazole ring, followed by hydrolysis and reaction with substituted anilines to form an amide, which is then cyclized.
Systematic modifications of the substituent patterns on both the phenyl group and the heterocyclic core are central to SAR exploration.
Phenyl Moiety: The phenyl ring at the 3-position offers a readily modifiable handle for introducing a variety of substituents. These can be placed at the ortho, meta, or para positions, allowing for a fine-tuning of the molecule's properties. For example, in studies of 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione analogues, substitutions on the phenyl ring were found to be critical for their activity as eEF2K degraders in treating triple-negative breast cancer. The introduction of different groups can influence the molecule's orientation within the binding pocket and introduce new interactions with the target.
Imidazo[4,5-d]triazinone Heterocycle: The heterocyclic core itself presents several positions for substitution, although these are often more synthetically challenging to modify than the phenyl ring. Alkylation or arylation of the nitrogen atoms in the imidazole ring can significantly impact the compound's physicochemical properties and biological activity. Furthermore, modifications to the triazinone ring, such as the introduction of different substituents at available positions, can be explored. In related fused imidazo-triazine systems, such as imidazo[4,5-e]thiazolo[3,2-b]triazines, the introduction of phenyl substituents at various positions has been shown to be a viable strategy for creating diverse derivatives.
When further optimization of the this compound scaffold yields diminishing returns, or to circumvent intellectual property limitations, medicinal chemists often turn to scaffold hopping and bioisosteric replacements.
Scaffold Hopping: This strategy involves replacing the core imidazo[4,5-d]triazinone structure with a different, structurally distinct scaffold that maintains a similar spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or reduced toxicity.
Bioisosteric Replacements: Bioisosteres are functional groups or substituents that possess similar physical and chemical properties and produce broadly similar biological effects. This strategy involves the replacement of specific moieties within the this compound structure with their bioisosteres. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring. These changes can significantly impact the molecule's properties, including its metabolic stability and ability to form hydrogen bonds.
Impact of Substituent Electronic, Steric, and Lipophilic Properties on Molecular Activity
The biological activity of this compound derivatives is profoundly influenced by the electronic, steric, and lipophilic properties of their substituents. A systematic investigation of these properties is a cornerstone of SAR studies.
Electronic Effects: The electronic nature of substituents on the phenyl ring can alter the electron density distribution across the entire molecule. Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) can decrease the pKa of nearby acidic protons or modulate the strength of hydrogen bonds. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density. These modifications can influence how the molecule interacts with its biological target. For instance, in a series of 1,2,4-triazine (B1199460) derivatives, the presence of electron-donating or electron-withdrawing groups on a phenyl ring played a role in their antimicrobial potency.
Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of its target. Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to fill a hydrophobic pocket within the binding site, thereby increasing binding affinity. Studies on other heterocyclic systems have shown that increasing the steric hindrance of substituents on phenyl rings can lead to a progressive reduction or complete loss of activity.
Identification of Pharmacophoric Features and Key Structural Motifs for Targeted Biological Effects
Through the synthesis and biological evaluation of a diverse library of this compound derivatives, key pharmacophoric features and structural motifs essential for a specific biological effect can be identified. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target.
For the imidazo[4,5-d]triazinone scaffold, a hypothetical pharmacophore model might include:
A hydrogen bond donor/acceptor pair associated with the triazinone carbonyl group and adjacent N-H.
An aromatic/hydrophobic feature represented by the phenyl ring at the 3-position.
Additional hydrogen bond acceptors from the nitrogen atoms in the imidazole ring.
The precise nature and spatial arrangement of these features would be refined as more SAR data becomes available. For example, studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors identified a pharmacophore model consisting of two aromatic rings and one hydrogen bond acceptor.
Table of SAR Findings for Related Triazinone Derivatives
Since direct SAR data for this compound is limited in publicly available literature, the following table summarizes key findings from structurally related triazinone compounds to illustrate the principles discussed.
| Scaffold | Modification | Impact on Activity | Reference |
| 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione | Substitution on the phenyl ring | Discovered potent derivatives for inhibiting the viability of TNBC cell lines. | |
| 3H-imidazo[4,5-d]triazin-4(7H)-one | Introduction of halogen atoms and a bulky bridging bond | Contributed to the improvement of antitumor activity. | |
| 1,2,4-triazine derivatives | Substitution on a phenyl ring with electron-donating or electron-withdrawing groups | Modulated antimicrobial potency. | |
| Oxazolo[3,4-a]pyrazine derivatives | Increasing steric hindrance of para-substituents on phenyl rings | Led to a progressive reduction of potency. |
This interactive table allows for the sorting and filtering of data to better understand the structure-activity relationships in related compound series.
By systematically applying these principles of rational design, synthetic functionalization, and detailed SAR analysis, researchers can effectively navigate the chemical space around the this compound core to develop novel compounds with desired biological activities.
Future Research Directions and Translational Perspectives for 3 Phenyl 2h Imidazo 4,5 D Triazin 4 One Research
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal chemistry. Future efforts in the synthesis of 3-phenyl-2H-imidazo[4,5-d]triazin-4-one and its derivatives will likely prioritize green chemistry principles. This includes the use of aqueous reaction media, microwave-assisted synthesis, and sonochemical methods to reduce reaction times, energy consumption, and the use of hazardous organic solvents. nih.govmdpi.comnih.gov The exploration of solid-supported catalysts and recyclable catalytic systems, such as silica-supported fluoroboric acid (HBF₄–SiO₂), could also offer pathways to more sustainable and economical production. rsc.org
Furthermore, the development of novel multi-component reactions (MCRs) presents an attractive strategy for the efficient, one-pot synthesis of complex imidazotriazinone scaffolds from simple starting materials. rsc.org These approaches not only streamline the synthetic process but also align with the principles of atom economy, a key aspect of sustainable chemistry. The investigation of alternative starting materials and synthetic disconnections may also lead to more convergent and higher-yielding routes to the core structure and its derivatives. ut.ac.irresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocyclic Compounds
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvent | Often uses volatile and hazardous organic solvents. | Prioritizes water, ionic liquids, or solvent-free conditions. nih.gov |
| Energy Source | Typically relies on conventional heating methods. | Employs microwave or ultrasound irradiation for rapid heating. mdpi.comnih.gov |
| Catalyst | May use stoichiometric and non-recyclable reagents. | Focuses on recyclable and heterogeneous catalysts. rsc.org |
| Efficiency | Can involve multiple steps with purification at each stage. | Aims for one-pot reactions and multi-component strategies. rsc.org |
| Waste Generation | Often produces significant amounts of chemical waste. | Designed to minimize byproducts and maximize atom economy. |
Integration of Advanced Automation and High-Throughput Techniques in Synthesis and Screening
The integration of automation and high-throughput technologies is set to revolutionize the discovery and optimization of this compound-based compounds. Automated synthesis platforms can enable the rapid generation of large libraries of analogs, facilitating a more comprehensive exploration of the chemical space around the core scaffold. nih.gov These systems can perform parallel synthesis in microplate formats, significantly increasing the throughput of compound production. researchgate.net
Coupled with high-throughput screening (HTS) techniques, these automated synthesis platforms can accelerate the identification of compounds with desired biological activities. nih.govresearchgate.net The development of miniaturized and robust biochemical and cell-based assays is crucial for this endeavor. The use of techniques like homogeneous time-resolved fluorescence resonance energy transfer (HTRF) and amplified luminescent proximity homogeneous assay (ALPHA) can provide sensitive and reliable screening platforms. nih.gov Furthermore, high-throughput mass spectrometry-based screening methods can offer a label-free approach for identifying enzyme inhibitors. nih.gov The data generated from these large-scale screening campaigns will be invaluable for establishing structure-activity relationships (SAR).
Application of Artificial Intelligence and Machine Learning in De Novo Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and are expected to play a pivotal role in the future of this compound research. mdpi.comfrontiersin.org Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for the de novo design of novel imidazotriazinone derivatives with optimized properties. nih.govnih.gov These models learn from existing chemical data to generate new molecular structures that are predicted to have high activity and desirable drug-like characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning algorithms, will be instrumental in predicting the biological activity of newly designed compounds and in understanding the molecular features that govern their potency and selectivity. researchgate.netnih.govnih.gov By analyzing the physicochemical properties and structural features of a series of compounds, QSAR models can guide the rational design of more effective analogs. ekb.eg The integration of AI and ML into the design-make-test-analyze cycle promises to significantly reduce the time and cost associated with drug discovery.
Table 2: Applications of AI and Machine Learning in Imidazotriazinone Research
| Application | AI/ML Technique | Potential Impact |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) nih.govnih.gov | Generation of novel imidazotriazinone structures with predicted high activity. |
| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models researchgate.netnih.gov | Prediction of biological activity for virtual compounds, prioritizing synthesis efforts. |
| Property Optimization | Multi-objective optimization algorithms | Simultaneous optimization of potency, selectivity, and ADMET properties. |
| Target Identification | Machine learning analysis of biological data | Prediction of potential biological targets for imidazotriazinone compounds. |
Expansion of Biological Target Landscape and Polypharmacology Investigations
Future research will likely focus on expanding the known biological targets of this compound and its derivatives. A systematic exploration of its activity against a broad range of enzyme families, such as kinases and proteases, as well as other protein classes, could uncover novel therapeutic opportunities.
A particularly promising avenue is the investigation of the polypharmacology of these compounds—their ability to interact with multiple biological targets. nih.gov For complex multifactorial diseases like cancer, multi-target drugs can offer significant advantages over highly selective agents, including increased efficacy and a lower likelihood of developing drug resistance. nih.gov By intentionally designing or identifying imidazotriazinones with specific multi-target profiles, it may be possible to modulate multiple disease-related pathways simultaneously. nih.gov This approach requires a deep understanding of the interplay between different biological targets and the structural features of the compounds that govern their binding to each target.
Role of this compound as a Chemical Probe for Biological System Interrogation
Beyond their potential as therapeutic agents, well-characterized this compound derivatives can serve as valuable chemical probes for dissecting complex biological processes. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or organismal context. By designing potent and selective inhibitors of a particular biological target, researchers can use these compounds to investigate the physiological and pathological roles of that target.
The development of imidazotriazinone-based chemical probes could involve the synthesis of analogs with photo-affinity labels or other functionalities that allow for the identification of their direct binding partners in complex biological systems. semanticscholar.org These tools would be invaluable for target validation and for elucidating the downstream effects of modulating a particular protein's activity. The insights gained from using these chemical probes can, in turn, inform the development of the next generation of therapeutic agents. researchgate.net
Q & A
Q. What are the established synthetic routes for introducing substituents at the 4-position of imidazo[4,5-d]triazin-4-one derivatives?
Functionalization at the 4-position can be achieved via nucleophilic substitution or coupling reactions. For example, demonstrates methods to synthesize 4-amino, 4-methoxy, and 4-thio derivatives using reagents like sodium hydroxide, sodium hydrosulfide, or amines. Optimization involves controlling reaction conditions (temperature, solvent, stoichiometry) to minimize side products. Chromatographic purification (e.g., flash column chromatography) is critical for isolating pure compounds .
Q. How can crystallographic techniques validate the structure of 3-phenyl-2H-imidazo[4,5-d]triazin-4-one?
Single-crystal X-ray diffraction using programs like SHELXL ( ) is the gold standard. Key steps include:
Q. What analytical methods are used to assess the purity of imidazo-triazinone derivatives?
High-performance liquid chromatography (HPLC) with UV detection is standard. For example, highlights protocols for detecting related impurities (e.g., 3,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one) using reverse-phase columns. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further verify molecular integrity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound analogs?
Q. What mechanistic insights explain substituent-dependent reactivity in nucleophilic substitution reactions?
Electron-withdrawing groups (e.g., nitro) at the 4-position increase electrophilicity, facilitating nucleophilic attack. shows bromine displacement at C-6 in similar scaffolds requires electron-deficient intermediates. Kinetic studies (e.g., monitoring via ¹H NMR) and Hammett plots can quantify substituent effects on reaction rates .
Q. How can researchers resolve contradictions in reported solubility or stability data for imidazo-triazinone derivatives?
Systematic reproducibility studies under controlled conditions (pH, temperature, solvent polarity) are essential. For example, emphasizes replicating protocols with standardized reagents. Accelerated stability studies (40°C/75% RH) and forced degradation (acid/base/oxidative stress) identify degradation pathways, while differential scanning calorimetry (DSC) monitors phase transitions .
Q. What strategies improve yields in multi-step syntheses of imidazo-triazinone hybrids?
- Use flow chemistry for exothermic steps (e.g., POCl₃-mediated chlorination in ) to enhance safety and consistency.
- Employ protecting groups (e.g., acetyl for ribofuranosyl derivatives in ) to prevent side reactions.
- Optimize catalyst systems (e.g., Pd/C for hydrogenation in ) to reduce byproducts .
Methodological Tables
Table 1. Key Synthetic Parameters for 4-Substituted Derivatives (Adapted from )
| Substituent | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Amino | NH₃ (g) | Dioxane | 80 | 72 |
| 4-Methoxy | NaOMe | MeOH | 60 | 65 |
| 4-Thio | NaSH | EtOH | 70 | 58 |
Table 2. Crystallographic Refinement Metrics (Adapted from )
| Parameter | Ideal Range | SHELXL Output Example |
|---|---|---|
| R-factor | < 0.05 | 0.032 |
| wR2 | < 0.10 | 0.085 |
| Goodness-of-fit (GoF) | 0.9–1.1 | 1.03 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
